![molecular formula C20H16ClFN2O4S B4894891 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly referred to as CFTR modulator as it is used to treat cystic fibrosis, a genetic disease that affects the respiratory and digestive systems.
Mécanisme D'action
The mechanism of action of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide involves binding to the CFTR protein and increasing its activity. Specifically, the drug binds to a specific site on the CFTR protein known as the "potentiation site," which helps to stabilize the protein in an open conformation. This allows chloride ions to flow through the channel, promoting the movement of salt and water in and out of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide include improved lung function, reduced frequency of respiratory infections, and improved quality of life for patients with cystic fibrosis. The drug has been shown to increase chloride transport in epithelial cells, leading to improved hydration of the airway surface and enhanced mucus clearance. This results in improved lung function and reduced frequency of respiratory infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for the CFTR protein. This allows researchers to study the function of the protein in a more controlled manner. However, one limitation is that the drug is only effective in patients with specific mutations in the CFTR gene. This limits its use in lab experiments to those studying cystic fibrosis specifically.
Orientations Futures
For research on 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide include developing new CFTR modulators that are effective in patients with different mutations in the CFTR gene. Additionally, researchers are exploring the use of CFTR modulators in other diseases that involve ion transport dysfunction, such as chronic obstructive pulmonary disease and bronchiectasis. Finally, there is ongoing research to better understand the mechanism of action of CFTR modulators and to develop more effective drugs that target the CFTR protein.
Méthodes De Synthèse
The synthesis of 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide involves several steps. The starting material is 4-chloro-3-nitrobenzenesulfonamide, which is reacted with 4-bromoanisole in the presence of a base to form 4-(4-bromophenoxy)-3-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using a reducing agent. The resulting compound is reacted with 2-fluoroacetophenone in the presence of a base to form the final product, 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide.
Applications De Recherche Scientifique
2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide is used as a CFTR modulator to treat cystic fibrosis. CFTR modulators are drugs that target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. In cystic fibrosis, the CFTR protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. CFTR modulators like 2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide help to restore the function of the CFTR protein, improving lung function and reducing the frequency of respiratory infections in patients with cystic fibrosis.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4S/c21-14-5-7-15(8-6-14)24-29(26,27)17-11-9-16(10-12-17)28-13-20(25)23-19-4-2-1-3-18(19)22/h1-12,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVMPHWCTXXEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
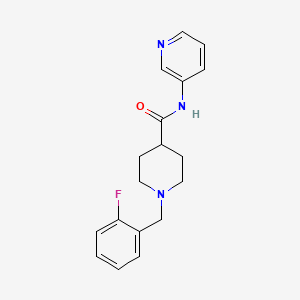
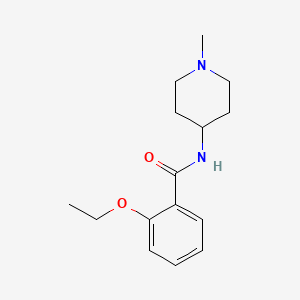
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
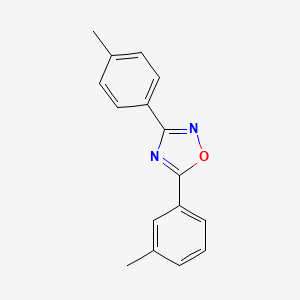
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
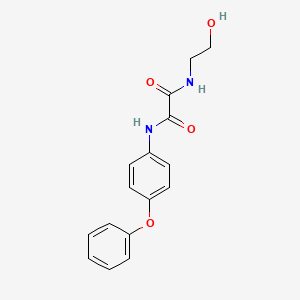
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
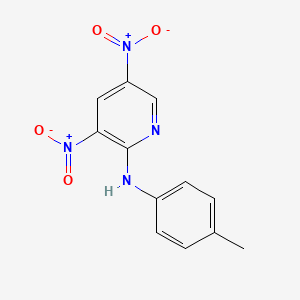
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)